

Health and safety information for 3-Chloro-n,2-dimethylaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-n,2-dimethylaniline

Cat. No.: B1602208

[Get Quote](#)

An In-Depth Technical Guide to the Health and Safety of 3-Chloro-N,2-dimethylaniline

This guide provides a comprehensive overview of the health and safety considerations for **3-Chloro-N,2-dimethylaniline** (CAS No. 41456-52-4), a chemical intermediate of interest to researchers and professionals in drug development and organic synthesis. Due to the limited availability of specific toxicological and safety data for this particular isomer, this document synthesizes known information and outlines prudent safety protocols based on established principles of chemical hygiene and risk mitigation.

Chemical Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of a robust safety assessment.

1.1. Nomenclature and Identifiers

- Chemical Name: **3-chloro-N,2-dimethylaniline**^[1]
- Synonyms: 3-Chloro-2,N-dimethylaniline, 3-chloro-N,2-dimethyl-aniline^[1]
- CAS Number: 41456-52-4^[1]
- Molecular Formula: C₈H₁₀ClN^{[1][2]}

- Molecular Weight: 155.62 g/mol [\[1\]](#)[\[2\]](#)

1.2. Physicochemical Data

The available data on the physical properties of **3-Chloro-N,2-dimethylaniline** is limited. Much of the detailed hazard assessment relies on data from structurally similar anilines. It is crucial to handle this compound with the assumption that it may share hazards with better-studied chlorinated and methylated anilines.

Property	Value	Source
Molecular Weight	155.62 g/mol	[1] [2]
Molecular Formula	C ₈ H ₁₀ ClN	[1] [2]
Physical State	Data not available	[2]
Solubility	Data not available	[2]
Boiling Point	Data not available	[2]
Melting Point	Data not available	[2]
Flash Point	Data not available	[2]

Hazard Identification and GHS Classification

As of the latest data, a comprehensive GHS classification for **3-Chloro-N,2-dimethylaniline** is not available.[\[2\]](#) However, based on the known hazards of analogous compounds such as other chloroanilines and dimethylanilines, it is prudent to handle this chemical as potentially hazardous. For instance, related compounds are often classified as harmful if swallowed, toxic in contact with skin, and capable of causing serious eye irritation.[\[3\]](#)[\[4\]](#)

Assumed Potential Hazards (based on structural analogs):

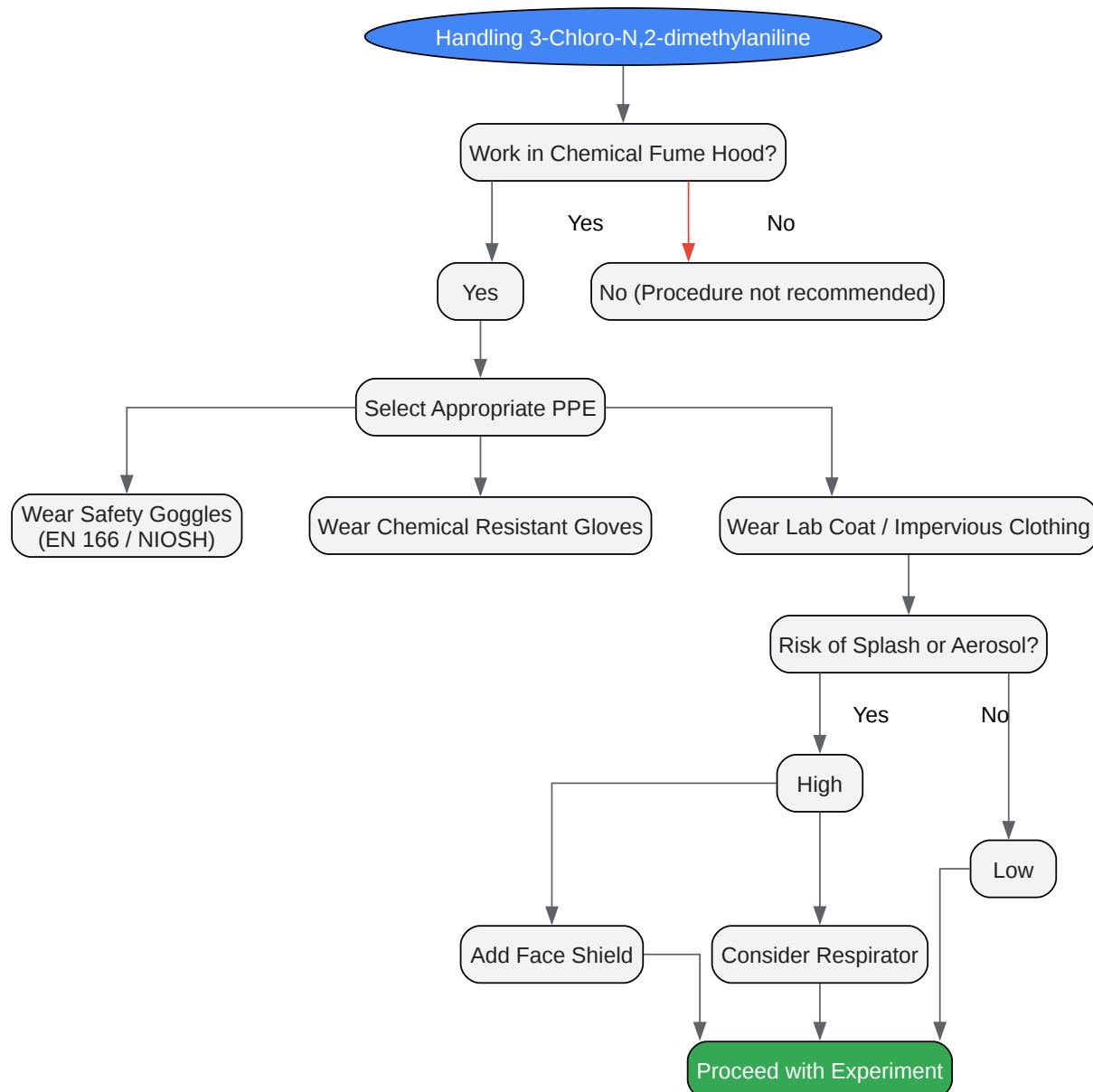
- Acute Oral, Dermal, and Inhalation Toxicity
- Skin and Eye Irritation/Damage
- Potential for Organ Damage with Prolonged or Repeated Exposure[\[4\]](#)

- Aquatic Toxicity

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with appropriate PPE. The causality behind these recommendations is to create redundant barriers between the researcher and the chemical, minimizing the risk of exposure.

3.1. Engineering Controls


- Ventilation: All handling of **3-Chloro-N,2-dimethylaniline** should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedure that may generate vapors, mists, or aerosols.[\[2\]](#)[\[4\]](#) This is a primary engineering control designed to capture contaminants at the source.
- Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[\[4\]](#)

3.2. Personal Protective Equipment (PPE)

The selection of PPE is a critical last line of defense. Each component is chosen to protect against specific routes of exposure.

- Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[\[2\]](#) A face shield should be used in situations with a higher risk of splashes.
- Skin Protection:
 - Gloves: Handle with chemical-resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.[\[2\]](#) The choice of glove material should be validated for resistance to chlorinated aromatic amines.
 - Lab Coat/Clothing: A flame-resistant lab coat or impervious clothing is required to prevent skin contact.[\[2\]](#)

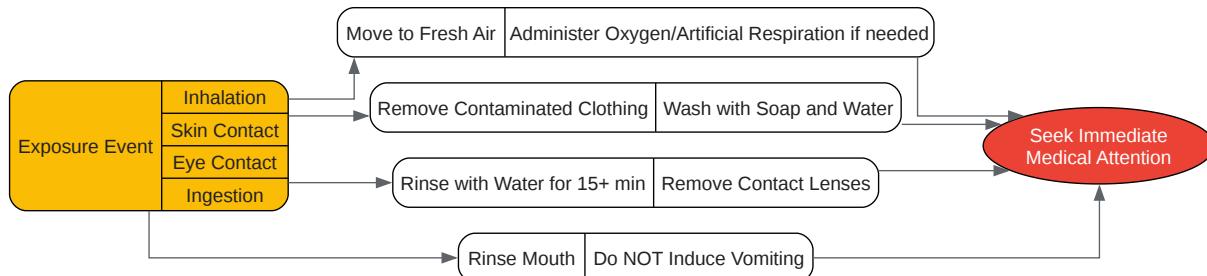
- Respiratory Protection: If engineering controls are insufficient or during emergency situations where exposure limits may be exceeded, a full-face respirator with appropriate cartridges for organic vapors should be used.[2][5]

[Click to download full resolution via product page](#)

Caption: Personal Protective Equipment (PPE) Decision Workflow.

Safe Handling, Storage, and Emergency Protocols

A self-validating safety system involves not just procedures for routine work, but also robust plans for non-standard events like spills or exposures.


4.1. Handling and Storage

- **Handling:** Handle in accordance with good industrial hygiene and safety practices.[\[2\]](#) Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.
- **Storage:** Store in a cool, dry, and well-ventilated place. Keep containers tightly closed when not in use.[\[4\]](#) The material may darken during storage.[\[4\]](#)
- **Incompatible Materials:** While specific data for this compound is lacking, related anilines are incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[\[4\]](#)[\[5\]](#)

4.2. First-Aid Measures

Immediate and appropriate first aid is critical in mitigating the effects of an exposure.

- **Inhalation:** Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[\[2\]](#)
- **Skin Contact:** Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[\[2\]](#)[\[4\]](#) Seek medical attention.
- **Eye Contact:** Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open.[\[2\]](#)[\[4\]](#) Remove contact lenses if present and easy to do.[\[4\]](#) Seek immediate medical attention.
- **Ingestion:** Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[\[2\]](#) Call a physician or poison control center immediately.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: First-Aid Response Protocol for Exposures.

4.3. Accidental Release Measures

- Personal Precautions: Ensure adequate ventilation and wear appropriate PPE as described in Section 3. Evacuate personnel to safe areas.[5]
- Environmental Precautions: Prevent the substance from entering drains or waterways.[5]
- Containment and Cleanup: Soak up the spill with an inert absorbent material (e.g., sand, silica gel, vermiculite).[4][6] Collect the material in a suitable, closed container for disposal as hazardous waste.[4]

4.4. Fire-Fighting Measures

- Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
- Specific Hazards: Hazardous decomposition products formed under fire conditions may include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4][5]
- Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4]

Toxicological and Ecological Information

Detailed toxicological and ecological data for **3-Chloro-N,2-dimethylaniline** is largely unavailable in the reviewed literature.[2] The primary health concerns with related aromatic amines include methemoglobinemia, where the blood's ability to transport oxygen is reduced, leading to cyanosis (a blueish discoloration of the skin).[5][7]

- Acute Toxicity: No specific LD50 or LC50 data is available for this compound.
- Carcinogenicity: No data is available to classify the carcinogenicity of this compound.[4]
- Ecological Toxicity: Specific data is unavailable. However, related chloroanilines are known to be toxic or very toxic to aquatic life, with potential for long-lasting effects.[8] Therefore, release into the environment must be avoided.[5]

Disposal Considerations

Chemical waste must be handled and disposed of in accordance with all local, regional, and national regulations.

- Product Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems.[2]
- Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chloro-n,2-dimethylaniline | C8H10ClN | CID 14616899 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. docs.gato.txst.edu [docs.gato.txst.edu]
- 7. nj.gov [nj.gov]
- 8. lobachemie.com [lobachemie.com]
- To cite this document: BenchChem. [Health and safety information for 3-Chloro-n,2-dimethylaniline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1602208#health-and-safety-information-for-3-chloro-n-2-dimethylaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com